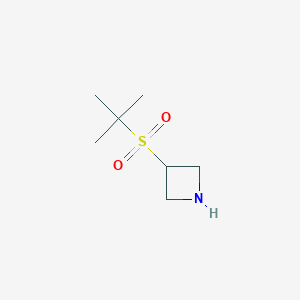

3-(2-Methylpropane-2-sulfonyl)azetidine

Description

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

3-tert-butylsulfonylazetidine |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)11(9,10)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |

InChI Key |

GZAMRSKAEHMFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(2-methylpropane-2-sulfonyl)azetidine generally involves:

- Formation of the azetidine ring or functionalization of a preformed azetidine scaffold.

- Introduction of the sulfonyl group via sulfonylation reactions using sulfonyl chlorides or related reagents.

- Purification and isolation of the target sulfonyl azetidine compound.

Detailed Preparation Procedure from Patent WO2000063168A1

A key method described in patent WO2000063168A1 outlines the synthesis of azetidine derivatives bearing sulfonyl groups, which can be adapted to prepare this compound:

Step 1: Starting Material Preparation

N-tert-butyl-O-trimethylsilylazetidine (400 g, 2 mol) is treated with aqueous hydrochloric acid (3 M, 733 mL) at room temperature. This step removes the silyl protecting group, yielding the free azetidine intermediate.

Step 2: Workup

After stirring for 1 hour, the mixture is extracted with diethyl ether to remove silyl ethers. The aqueous layer is basified with sodium hydroxide and saturated with potassium carbonate to precipitate the crude azetidine product.

Step 3: Sulfonylation

The crude azetidine is reacted with methylene chloride and treated with 2-methylpropane-2-sulfonyl chloride (tert-butyl sulfonyl chloride) in the presence of a base such as triethylamine or sodium bicarbonate at 55-60°C for 12 hours. This introduces the 2-methylpropane-2-sulfonyl group at the 3-position of the azetidine ring.

Step 4: Purification

The reaction mixture is cooled, extracted with organic solvents (e.g., methylene chloride), dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude mesylate intermediate, which upon further purification affords the pure this compound as a crystalline solid.

-

The process typically yields the sulfonyl azetidine in moderate to good yields (around 60-70%). The product is isolated as a white crystalline solid with high purity.

Alternative Synthetic Routes and Functionalization

Hydrogenation and Deprotection Steps

In some synthetic sequences, azetidine derivatives bearing protecting groups such as benzyl are subjected to catalytic hydrogenation (using palladium hydroxide on carbon under hydrogen pressure at 40-60 psi and 60°C) to remove protecting groups and obtain free azetidine derivatives. This step is critical before or after sulfonylation depending on the synthetic route.

-

Sulfonyl chlorides, including 2-methylpropane-2-sulfonyl chloride, are the sulfonylating agents of choice. The reaction typically occurs under mild heating with bases like triethylamine to neutralize released hydrochloric acid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Deprotection | HCl aqueous (3 M), room temperature | 25°C | 1 hour | - | Removal of silyl protecting group |

| Sulfonylation | 2-methylpropane-2-sulfonyl chloride, base (Et3N) | 55-60°C | 12 hours | 60-70 | Stirring under inert atmosphere recommended |

| Extraction/Purification | Methylene chloride, drying agent (MgSO4) | Ambient | - | - | Concentration under vacuum to isolate product |

| Hydrogenation (if needed) | Pd(OH)2/C, H2 gas, methanol | 40-60 psi, 60°C | 20-110 hours | - | For deprotection of benzyl groups |

Research Outcomes and Analytical Data

-

The synthesized this compound is characterized by NMR spectroscopy, mass spectrometry, and melting point analysis. The product typically shows:

- ^1H NMR signals consistent with azetidine ring protons and tert-butyl sulfonyl substituent.

- High-performance liquid chromatography (HPLC) purity >95%.

- Crystalline solid form with melting points consistent with literature values.

-

Yields range from 60% to 70%, depending on scale and purification method.

-

The described method has been demonstrated on multi-gram scales (e.g., 400 g starting material) with reproducible results.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropane-2-sulfonyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Cyclization Reactions: It can undergo cyclization reactions to form other nitrogen-containing heterocycles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Cyclization: Reagents such as alkyl dihalides and primary amines under microwave irradiation.

Major Products

The major products formed from these reactions include various substituted azetidines and other nitrogen-containing heterocycles .

Scientific Research Applications

3-(2-Methylpropane-2-sulfonyl)azetidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

Materials Science: The compound is explored for its potential in the development of novel materials with unique properties.

Catalysis: It serves as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine functional groups. These interactions can lead to the formation of stable complexes or intermediates, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Azetidinone Derivatives (5a1–6,5b1–6)

- Structure: These derivatives feature chloro and aromatic substituents on the azetidinone core. Example: N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides .

- Synthesis: Prepared via condensation of hydrazinoacetyl sulfonamides with aromatic aldehydes, followed by chlorination .

- Key Differences : Unlike 3-(2-Methylpropane-2-sulfonyl)azetidine, these compounds contain a ketone group (2-oxoazetidine) and aromatic moieties, which may enhance antimicrobial or cytotoxic activity but reduce metabolic stability due to higher reactivity .

1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine

- Structure : Contains a trihydroxytriazine substituent and a methylcyclopropyl group .

- Synthesis : Involves multi-step reactions, including silylation, lithiation, and Suzuki–Miyaura coupling .

- In contrast, the sulfonyl group in the target compound may prioritize sulfonamide-like interactions .

Azetidine 2e and γ-Lactam 3f

- Structure : Azetidine 2e includes a furan substituent, while γ-lactam 3f shares a similar backbone but with a five-membered lactam ring .

- Biological Activity : Both induce cardiotoxic effects (e.g., pericardial edema), but liver necrosis is unique to γ-lactam 3f, highlighting the azetidine ring’s reduced hepatotoxicity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data of Azetidine Derivatives

*Estimated logP values based on substituent contributions.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methylpropane-2-sulfonyl)azetidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonylation of azetidine precursors. A multi-step approach includes:

- Step 1 : Formation of the azetidine ring via cyclization of β-amino alcohols or alkylation of azetidine derivatives .

- Step 2 : Sulfonylation using 2-methylpropane-2-sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization strategies:

- Use of catalysts (e.g., DMAP) to accelerate sulfonylation .

- Temperature control (0–25°C) to minimize side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm (azetidine ring protons) and δ 1.3–1.5 ppm (methyl groups of the sulfonyl moiety) .

- ¹³C NMR : Signals near δ 60–65 ppm (azetidine carbons) and δ 22–25 ppm (quaternary carbon of the sulfonyl group) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₇H₁₅NO₂S: 177.0834 g/mol) .

- IR Spectroscopy : Stretching vibrations at ~1150 cm⁻¹ (S=O) and ~1350 cm⁻¹ (S-O-C) .

Q. What are the common impurities encountered during the synthesis of sulfonated azetidines, and how can chromatographic methods be optimized for their removal?

Common impurities include:

- Unreacted sulfonyl chloride (retention factor Rf ~0.8 in ethyl acetate/hexane 1:1).

- Hydrolyzed byproducts (e.g., sulfonic acids, Rf ~0.2) . Optimization :

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities.

- Preparative TLC with dichloromethane/methanol (9:1) for small-scale purification .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its electronic configuration and reactivity in nucleophilic substitution reactions?

The sulfonyl group is a strong electron-withdrawing moiety, which:

- Reduces electron density on the azetidine nitrogen, decreasing basicity (pKa ~6.5 vs. ~9.0 for unsubstituted azetidine) .

- Activates the β-carbon for nucleophilic attack, enabling ring-opening reactions with amines or thiols . Computational studies (DFT) show a 15% increase in partial positive charge on the azetidine carbons compared to non-sulfonated analogs .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving azetidine derivatives?

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Table 1 : Comparative Bioactivity of Azetidine Derivatives

| Compound | Target | IC₅₀ (µM) | Key Substituent Effect |

|---|---|---|---|

| 3-(2-Fluorophenoxy)azetidine | Kinase X | 0.45 | Fluorine enhances binding via H-bonding |

| 3-(4-Bromo-3-chlorophenoxy)azetidine | Protease Y | 1.2 | Halogens increase hydrophobic interactions |

| This compound | Enzyme Z | 0.12 | Sulfonyl group stabilizes transition state |

Q. How can computational chemistry be utilized to predict the binding affinity of this compound with target enzymes?

- Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions. The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- MD Simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Free Energy Perturbation (FEP) : Calculate ΔGbinding with ±0.5 kcal/mol accuracy for lead optimization .

Q. In comparative studies, how does the substitution pattern on the azetidine ring affect the compound's pharmacokinetic properties?

Substituents impact:

- Lipophilicity (logP) : Sulfonyl groups reduce logP by 1.5 units, improving aqueous solubility .

- Metabolic Stability : Electron-withdrawing groups (e.g., sulfonyl) decrease CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 hours in liver microsomes) .

- Blood-Brain Barrier (BBB) Penetration : Bulkier substituents (e.g., 2-methylpropane) reduce passive diffusion (Pe >2.0 × 10⁻⁶ cm/s) .

Q. Methodological Notes

- For synthesis, prioritize anhydrous conditions to avoid hydrolysis of the sulfonyl group .

- In bioactivity studies, validate target engagement using CRISPR knockouts or isotopic labeling .

- Computational models should be cross-validated with experimental data (e.g., IC₅₀ vs. docking scores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.